7-Methoxy-3,7-dimethyloctan-2-one
Overview
Description
7-Methoxy-3,7-dimethyloctan-2-one is an organic compound with the molecular formula C11H22O2. It is a clear, almost colorless liquid with a sandalwood odor, often used in perfumery due to its pleasant scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,7-dimethyloctan-2-one typically involves the following steps:
Hydrochlorination of Dihydromyrcene: This step involves the addition of hydrochloric acid to dihydromyrcene to form 2-chloro-2,6-dimethyl-7-octene.
Methoxylation: The resulting 2-chloro-2,6-dimethyl-7-octene undergoes methoxylation to form this compound.
Epoxidation and Hydrogenation: The compound is then epoxidized and subsequently hydrogenated in the presence of Raney nickel and triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,7-dimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3,7-dimethyloctan-2-one has diverse applications in scientific research:
Chemistry: Used as a solvent, transfer agent, and intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance industry due to its pleasant sandalwood scent.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,7-dimethyloctan-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,7-dimethyloctan-2-ol: A closely related compound with similar chemical properties and applications.
3,7-Dimethyl-7-methoxyoctan-2-ol: Another similar compound used in perfumery and industrial applications.
Uniqueness
7-Methoxy-3,7-dimethyloctan-2-one is unique due to its specific molecular structure, which imparts a distinct sandalwood odor, making it highly valuable in the fragrance industry .
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloctan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYBNPMNPPYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300338 | |
Record name | 7-Methoxy-3,7-dimethyl-2-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53767-87-6 | |
Record name | 7-Methoxy-3,7-dimethyl-2-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53767-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-3,7-dimethyl-2-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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